5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine
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Overview
Description
5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine is a synthetic organic compound that belongs to the class of fluorinated heterocyclic compounds It contains a pyrimidine ring substituted with fluorine, fluoromethyl, piperidinyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized by the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Introduction of Fluorine and Isopropyl Groups: The fluorine and isopropyl groups can be introduced through nucleophilic substitution reactions using fluorinating agents and isopropyl halides, respectively.
Piperidinyl Substitution: The piperidinyl group can be introduced through nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or piperidinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may yield various substituted pyrimidine derivatives.
Scientific Research Applications
5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various targets.
Biology: It is used in research to study its effects on biological systems, including its interaction with enzymes and receptors.
Industry: The compound is used in the synthesis of other complex molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity to these targets, leading to modulation of their activity. The piperidinyl group can also contribute to the compound’s overall pharmacological profile by affecting its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Fluoromethyl)piperidine: A compound with a similar piperidinyl group but lacking the pyrimidine core.
6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: A compound with a similar piperidinyl group and fluorine substitution but with a benzoxazole core instead of pyrimidine.
N-(Piperidin-4-yl)benzamide: A compound with a piperidinyl group attached to a benzamide core.
Uniqueness
5-Fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-(propan-2-yl)pyrimidine is unique due to its specific combination of fluorine, piperidinyl, and isopropyl groups on a pyrimidine core. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H19F2N3 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
5-fluoro-4-[3-(fluoromethyl)piperidin-1-yl]-6-propan-2-ylpyrimidine |
InChI |
InChI=1S/C13H19F2N3/c1-9(2)12-11(15)13(17-8-16-12)18-5-3-4-10(6-14)7-18/h8-10H,3-7H2,1-2H3 |
InChI Key |
QXIVTYNBDWKUSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)N2CCCC(C2)CF)F |
Origin of Product |
United States |
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